Enzymatic Inhibition Profile: Target-Specific Engagement of 7-Oxa-4-azaspiro[2.5]octane Versus 6-Azaspiro[2.5]octane
7-Oxa-4-azaspiro[2.5]octane is specifically cited in patents as a key intermediate for synthesizing compounds with potent LRRK2 kinase inhibitory activity and GPR43 receptor agonist activity [1]. In contrast, the 6-azaspiro[2.5]octane scaffold is primarily associated with GLP-1 receptor agonism and M4 muscarinic acetylcholine receptor antagonism, demonstrating a divergent biological target profile [2]. This difference in reported target engagement highlights the critical impact of heteroatom positioning on pharmacological activity.
| Evidence Dimension | Primary Biological Target Engagement (from patent/primary literature) |
|---|---|
| Target Compound Data | LRRK2 kinase inhibition; GPR43 receptor agonism |
| Comparator Or Baseline | GLP-1 receptor agonism; M4 mAChR antagonism |
| Quantified Difference | Qualitative difference in primary target class; no direct cross-screening data available. |
| Conditions | Patents WO2014137728A1, CN106488919A (Target); Literature reports (Comparator) |
Why This Matters
Selecting 7-Oxa-4-azaspiro[2.5]octane is essential for research programs targeting LRRK2 or GPR43, as it provides a direct synthetic entry to patent-protected chemical space not accessible with alternative scaffolds.
- [1] CN108530375B. Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. 2018. View Source
- [2] Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. 2022; PubMed ID: 35041386. View Source
